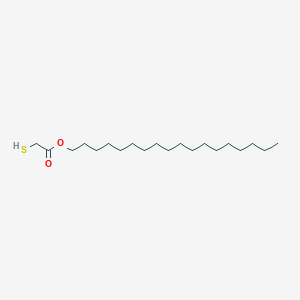

Octadecyl thioglycolate

Cat. No. B162388

Key on ui cas rn:

10220-46-9

M. Wt: 344.6 g/mol

InChI Key: JQTFPHLEQLLQOT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05332772

Procedure details

Alkyl esters, as thus characterized, of mercaptoacetic (thioglycolic), β-mercapto-propionic, and mercaptosuccinic (thiomalic) acids exemplify mercaptoesters suitable for the method of this invention. The 2-ethylhexyl, iso-octyl, and n-octadecyl esters are preferable from the standpoint of the effectiveness of the heat stabilizers ultimately derived from them. Particularly preferred for that purpose are the iso-octyl and 2-ethylhexyl mercaptoacetates, iso-octyl mercaptopropionate, and the n-octadecyl mercaptoacetate and mercaptopropionate. All of these mercaptoesters are either available commercially or are easily made by conventional esterification procedures. The acids from which the esters are derived are also generally available commercially but may be made if so desired by procedures of long-standing in the chemical arts. Mercaptoacetic acid, for example, may be made by the reaction of sodium hydrosulfide with sodium chloroacetate and subsequent acidification. β-mercaptopropionic acid is obtained in about 80% yield from the reaction of sodium hydrosulfide with β-propiolactone in acetonitrile and subsequent acidification. Mercaptosuccinic acid may be made by adding hydrogen sulfide across the double bond of maleic anhydride followed by hydrolysis. Also suitable for the purposes of this invention are the alkyl esters of α-mercapto-propionic acid, which may be prepared from α-chloroproprionic acid and sodium thiosulfate according to the procedure described in U.S. Pat. No. 2,413,361, which is incorporated herein by reference. The alkyl esters may be made by conventional techniques. The respective zinc derivatives of the particularly preferred mercaptoesters are thus the preferred heat stabilizers in the compositions of this invention. Either French or American process zinc oxide is suitable for their preparation according to the method of this invention. Both are available in lead-free grades, which are preferable.

Name

mercaptopropionate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

mercaptoesters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

Alkyl esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

mercaptoesters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

2-ethylhexyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

n-octadecyl esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

iso-octyl and 2-ethylhexyl mercaptoacetates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

Name

iso-octyl mercaptopropionate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

Identifiers

|

REACTION_CXSMILES

|

[SH:1][CH:2]([CH3:14])[C:3]([O:5]CCCCCC(C)C)=[O:4].[SH:15]C[C:17]([O:19][CH2:20][CH2:21]CCCCCCCCCCCCCCCC)=[O:18].SC(C)C([O-])=O.SCC(O)=O.[SH-].[Na+:50].ClCC([O-])=O.[Na+]>C(#N)C>[SH:15][CH2:14][CH2:2][C:3]([OH:5])=[O:4].[SH-:1].[Na+:50].[C:17]1(=[O:18])[O:19][CH2:20][CH2:21]1 |f:4.5,6.7,10.11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Two

|

Name

|

mercaptopropionate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

SC(C(=O)[O-])C

|

Step Three

[Compound]

|

Name

|

mercaptoesters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

SCC(=O)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[SH-].[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(=O)[O-].[Na+]

|

Step Eight

[Compound]

|

Name

|

Alkyl esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

mercaptoesters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

2-ethylhexyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

n-octadecyl esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

[Compound]

|

Name

|

iso-octyl and 2-ethylhexyl mercaptoacetates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

|

Name

|

iso-octyl mercaptopropionate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

SC(C(=O)OCCCCCC(C)C)C

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

SCC(=O)OCCCCCCCCCCCCCCCCCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

SCCC(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[SH-].[Na+]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCO1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05332772

Procedure details

Alkyl esters, as thus characterized, of mercaptoacetic (thioglycolic), β-mercapto-propionic, and mercaptosuccinic (thiomalic) acids exemplify mercaptoesters suitable for the method of this invention. The 2-ethylhexyl, iso-octyl, and n-octadecyl esters are preferable from the standpoint of the effectiveness of the heat stabilizers ultimately derived from them. Particularly preferred for that purpose are the iso-octyl and 2-ethylhexyl mercaptoacetates, iso-octyl mercaptopropionate, and the n-octadecyl mercaptoacetate and mercaptopropionate. All of these mercaptoesters are either available commercially or are easily made by conventional esterification procedures. The acids from which the esters are derived are also generally available commercially but may be made if so desired by procedures of long-standing in the chemical arts. Mercaptoacetic acid, for example, may be made by the reaction of sodium hydrosulfide with sodium chloroacetate and subsequent acidification. β-mercaptopropionic acid is obtained in about 80% yield from the reaction of sodium hydrosulfide with β-propiolactone in acetonitrile and subsequent acidification. Mercaptosuccinic acid may be made by adding hydrogen sulfide across the double bond of maleic anhydride followed by hydrolysis. Also suitable for the purposes of this invention are the alkyl esters of α-mercapto-propionic acid, which may be prepared from α-chloroproprionic acid and sodium thiosulfate according to the procedure described in U.S. Pat. No. 2,413,361, which is incorporated herein by reference. The alkyl esters may be made by conventional techniques. The respective zinc derivatives of the particularly preferred mercaptoesters are thus the preferred heat stabilizers in the compositions of this invention. Either French or American process zinc oxide is suitable for their preparation according to the method of this invention. Both are available in lead-free grades, which are preferable.

Name

mercaptopropionate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

mercaptoesters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

Alkyl esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

mercaptoesters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

2-ethylhexyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

n-octadecyl esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

iso-octyl and 2-ethylhexyl mercaptoacetates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

Name

iso-octyl mercaptopropionate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

Identifiers

|

REACTION_CXSMILES

|

[SH:1][CH:2]([CH3:14])[C:3]([O:5]CCCCCC(C)C)=[O:4].[SH:15]C[C:17]([O:19][CH2:20][CH2:21]CCCCCCCCCCCCCCCC)=[O:18].SC(C)C([O-])=O.SCC(O)=O.[SH-].[Na+:50].ClCC([O-])=O.[Na+]>C(#N)C>[SH:15][CH2:14][CH2:2][C:3]([OH:5])=[O:4].[SH-:1].[Na+:50].[C:17]1(=[O:18])[O:19][CH2:20][CH2:21]1 |f:4.5,6.7,10.11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Two

|

Name

|

mercaptopropionate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

SC(C(=O)[O-])C

|

Step Three

[Compound]

|

Name

|

mercaptoesters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

SCC(=O)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[SH-].[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(=O)[O-].[Na+]

|

Step Eight

[Compound]

|

Name

|

Alkyl esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

mercaptoesters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

2-ethylhexyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

n-octadecyl esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

[Compound]

|

Name

|

iso-octyl and 2-ethylhexyl mercaptoacetates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

|

Name

|

iso-octyl mercaptopropionate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

SC(C(=O)OCCCCCC(C)C)C

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

SCC(=O)OCCCCCCCCCCCCCCCCCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

SCCC(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[SH-].[Na+]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCO1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05332772

Procedure details

Alkyl esters, as thus characterized, of mercaptoacetic (thioglycolic), β-mercapto-propionic, and mercaptosuccinic (thiomalic) acids exemplify mercaptoesters suitable for the method of this invention. The 2-ethylhexyl, iso-octyl, and n-octadecyl esters are preferable from the standpoint of the effectiveness of the heat stabilizers ultimately derived from them. Particularly preferred for that purpose are the iso-octyl and 2-ethylhexyl mercaptoacetates, iso-octyl mercaptopropionate, and the n-octadecyl mercaptoacetate and mercaptopropionate. All of these mercaptoesters are either available commercially or are easily made by conventional esterification procedures. The acids from which the esters are derived are also generally available commercially but may be made if so desired by procedures of long-standing in the chemical arts. Mercaptoacetic acid, for example, may be made by the reaction of sodium hydrosulfide with sodium chloroacetate and subsequent acidification. β-mercaptopropionic acid is obtained in about 80% yield from the reaction of sodium hydrosulfide with β-propiolactone in acetonitrile and subsequent acidification. Mercaptosuccinic acid may be made by adding hydrogen sulfide across the double bond of maleic anhydride followed by hydrolysis. Also suitable for the purposes of this invention are the alkyl esters of α-mercapto-propionic acid, which may be prepared from α-chloroproprionic acid and sodium thiosulfate according to the procedure described in U.S. Pat. No. 2,413,361, which is incorporated herein by reference. The alkyl esters may be made by conventional techniques. The respective zinc derivatives of the particularly preferred mercaptoesters are thus the preferred heat stabilizers in the compositions of this invention. Either French or American process zinc oxide is suitable for their preparation according to the method of this invention. Both are available in lead-free grades, which are preferable.

Name

mercaptopropionate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

mercaptoesters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

Alkyl esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

mercaptoesters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

2-ethylhexyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

n-octadecyl esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

iso-octyl and 2-ethylhexyl mercaptoacetates

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

Name

iso-octyl mercaptopropionate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

Identifiers

|

REACTION_CXSMILES

|

[SH:1][CH:2]([CH3:14])[C:3]([O:5]CCCCCC(C)C)=[O:4].[SH:15]C[C:17]([O:19][CH2:20][CH2:21]CCCCCCCCCCCCCCCC)=[O:18].SC(C)C([O-])=O.SCC(O)=O.[SH-].[Na+:50].ClCC([O-])=O.[Na+]>C(#N)C>[SH:15][CH2:14][CH2:2][C:3]([OH:5])=[O:4].[SH-:1].[Na+:50].[C:17]1(=[O:18])[O:19][CH2:20][CH2:21]1 |f:4.5,6.7,10.11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Two

|

Name

|

mercaptopropionate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

SC(C(=O)[O-])C

|

Step Three

[Compound]

|

Name

|

mercaptoesters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

SCC(=O)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[SH-].[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(=O)[O-].[Na+]

|

Step Eight

[Compound]

|

Name

|

Alkyl esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

mercaptoesters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

2-ethylhexyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

n-octadecyl esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

[Compound]

|

Name

|

iso-octyl and 2-ethylhexyl mercaptoacetates

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

|

Name

|

iso-octyl mercaptopropionate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

SC(C(=O)OCCCCCC(C)C)C

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

SCC(=O)OCCCCCCCCCCCCCCCCCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

SCCC(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[SH-].[Na+]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCO1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |